molecular formula C6H10OS B2443289 1-(Thietan-3-yl)propan-1-one CAS No. 1534838-92-0

1-(Thietan-3-yl)propan-1-one

Cat. No. B2443289
CAS RN: 1534838-92-0
M. Wt: 130.21
InChI Key: KIUJWLXHYSUVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thietan-3-yl)propan-1-one is a chemical compound with the CAS Number: 1534838-92-0 . It has a molecular weight of 130.21 and is a liquid in its physical form . The IUPAC name for this compound is 1-(thietan-3-yl)propan-1-one .


Molecular Structure Analysis

The InChI code for 1-(Thietan-3-yl)propan-1-one is 1S/C6H10OS/c1-2-6(7)5-3-8-4-5/h5H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(Thietan-3-yl)propan-1-one is a liquid at room temperature . It has a molecular weight of 130.21 . The compound is stored at a temperature of -10 degrees .

Scientific Research Applications

Monomers for Adhesive Polymers

1-(Thietan-3-yl)propan-1-one has been explored in the synthesis of new monomers such as 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate, which is synthesized by phosphorylation. These monomers dissolve well in water, ethanol, or aqueous tetrahydrofuran (THF) and show improved hydrolytic stability compared to methacrylate-based dihydrogen phosphates. They have been used to create insoluble, cross-linked products through homopolymerization, which do not show cytotoxic effects and have potential applications in dental materials due to their adhesive properties (Moszner et al., 2006).

Thioacetalization Reactions

The chemical has been involved in the synthesis of novel nonthiolic, odorless 1,3-propanedithiol equivalents, investigated for thioacetalization reactions. These equivalents have shown high yields (79-97%) in converting various types of aldehydes and ketones to corresponding dithianes, demonstrating chemoselectivity between aldehyde and ketone in thioacetalization reactions. This makes them valuable for synthetic chemistry applications, providing a new approach to thioacetalization without the unpleasant odor typically associated with thiols (Liu et al., 2003).

Micellar Systems in Solvent Properties

Studies on the effects of alcohols on micellar properties of aqueous solutions have found that 1-(Thietan-3-yl)propan-1-one derivatives like 1-propanol can influence the hydrodynamic radius of micelles. These findings are crucial for understanding solvent behaviors in chemical reactions and for the design of micellar systems in various industrial and research applications, highlighting the role of alcohol derivatives in modifying micelle properties (Candau & Zana, 1981).

Genetic Engineering for Chemical Production

The compound is also indirectly related to the field of biotechnology, where genetically engineered strains are developed for the production of chemicals like 1,3-propanediol from glycerol. This research shows the potential of 1-(Thietan-3-yl)propan-1-one and its derivatives in contributing to sustainable chemical synthesis methods, offering environmentally friendly alternatives to traditional chemical processes (Yang et al., 2018).

Dielectric Spectroscopy of Alcohols

The dielectric properties of alcohols, including those related to 1-(Thietan-3-yl)propan-1-one derivatives, have been extensively studied using THz time-domain spectroscopy. This research provides insight into the molecular dynamics of alcohols, which is essential for the development of new materials and for understanding the molecular basis of solvent interactions (Yomogida et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it include H227, H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as flammability and potential harm if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(thietan-3-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-2-6(7)5-3-8-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUJWLXHYSUVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thietan-3-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.